3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide
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Overview
Description
3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide is a complex organic compound characterized by the presence of a cyclobutane ring, a pyrazine ring, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide involves multiple steps, including the formation of the azetidine ring and the introduction of the difluoro and pyrazine groups. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions. Industrial production methods often employ efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinases and other signaling molecules .
Comparison with Similar Compounds
Similar compounds include other azetidine and pyrazine derivatives, such as:
- 3,3-difluoro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide
- 3,3-difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide
Compared to these compounds, 3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide exhibits unique properties due to the specific arrangement of its functional groups, which may result in different biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H14F2N4O |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3,3-difluoro-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H14F2N4O/c13-12(14)3-8(4-12)11(19)17-9-6-18(7-9)10-5-15-1-2-16-10/h1-2,5,8-9H,3-4,6-7H2,(H,17,19) |
InChI Key |
DXSYPLFRHIBJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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